REACTION_CXSMILES
|
[OH:1][CH:2]1[NH:6][C:5](=[O:7])[CH2:4][CH2:3]1.[CH3:8][CH:9](O)[CH2:10][CH2:11][CH3:12]>>[CH3:8][CH:9]([O:1][CH:2]1[NH:6][C:5](=[O:7])[CH2:4][CH2:3]1)[CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
OC1CCC(N1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CC(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
DISTILLATION
|
Details
|
the excess pentanol is distilled off under 1 mm Hg at 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC)OC1CCC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |